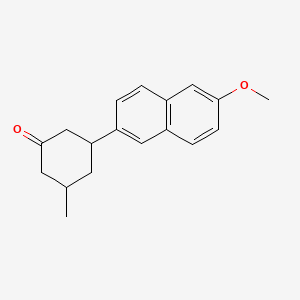

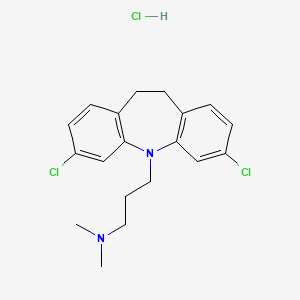

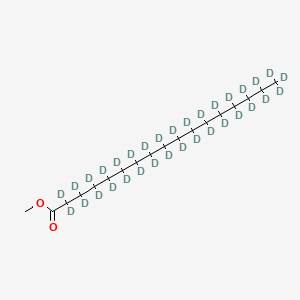

![molecular formula C15H14N4O4 B583209 4-[2-(2-氨基-4,5,6,7-四氢-4,6-二氧代-3H-吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酸 CAS No. 193265-47-3](/img/structure/B583209.png)

4-[2-(2-氨基-4,5,6,7-四氢-4,6-二氧代-3H-吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酸

描述

The compound “4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid” is a metabolite of pemetrexed .

Molecular Structure Analysis

The molecular formula of this compound is C15H14N4O4 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis

The compound is used in the preparation of a Pemetrexed metabolite . The specific chemical reactions involving this compound are not detailed in the available sources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.3 . It is a light pink solid . The melting point is greater than 300°C . The compound has a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in DMSO .科学研究应用

胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂

包括 4-[2-(2-氨基-4,5,6,7-四氢-4,6-二氧代-3H-吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酸在内的化合物被设计为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制剂,它们是 DNA 合成中的关键酶。这些化合物已显示出作为抗肿瘤剂的潜力。例如,一项研究合成了对人 DHFR 表现出与其他已知抑制剂相似的抑制效力的类似物,并对人肿瘤细胞系显示出显着的细胞毒性 (Gangjee 等,2003)。

抗肿瘤剂

这些化合物也已被探索作为抗肿瘤剂。一项研究详细介绍了 N-{2-氨基-4-取代[(吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酰}-L-谷氨酸的合成,其在培养的人白血病细胞中表现出高细胞毒性 (Shih & Gossett,1993)。

抗病毒活性

除了其抗肿瘤潜力外,这些化合物在抗病毒应用中也显示出前景。例如,该化合物的新型非谷氨酸苯甲酰胺衍生物对禽副粘病毒(一种禽类副粘病毒)的抗病毒活性显着高于类似的商品药 (Balaraman 等,2018)。

嘌呤生物合成的抑制剂

该化合物的某些衍生物通过抑制嘌呤生物合成而起作用。一项研究合成了充当甘氨酰胺核苷酸甲酰转移酶 (GAR FTase) 抑制剂的化合物,GAR FTase 是嘌呤生物合成中的关键酶,对淋巴母细胞白血病细胞显示出活性 (Taylor 等,1996)。

乳腺癌的凋亡诱导剂

研究还探索了将这些化合物用作乳腺癌治疗中的凋亡诱导剂。例如,一项研究发现了新的衍生物,显示出对乳腺癌细胞有效的体外和体内活性,突出了它们作为治疗剂的潜力 (Gad 等,2020)。

作用机制

Target of Action

The primary target of this compound is the enzyme thymidylate synthase (TS) . TS is a crucial enzyme in the DNA synthesis pathway, catalyzing the methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), an essential precursor in DNA synthesis .

Mode of Action

The compound binds to and inhibits the activity of TS . By inhibiting TS, the compound prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and cell replication .

Biochemical Pathways

The compound primarily affects the DNA synthesis pathway by inhibiting the activity of TS . This inhibition disrupts the normal cell cycle, particularly the S phase where DNA replication occurs, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound is slightly soluble in dmso , which may affect its absorption and distribution in the body. The compound’s pKa is predicted to be 4.32 , which could influence its ionization state and thus its absorption and distribution. The compound’s melting point is greater than 300°C , and it has a predicted density of 1.66±0.1 g/cm3 , which could impact its dissolution rate and bioavailability.

Result of Action

By inhibiting TS and disrupting DNA synthesis, the compound can induce cell cycle arrest and apoptosis . This makes it potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include pH (due to the compound’s pKa), temperature (due to the compound’s high melting point), and the presence of solvents like DMSO

属性

IUPAC Name |

4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c16-15-18-11-10(13(21)19-15)9(12(20)17-11)6-3-7-1-4-8(5-2-7)14(22)23/h1-2,4-5,9H,3,6H2,(H,22,23)(H4,16,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCYFUHVBXQODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

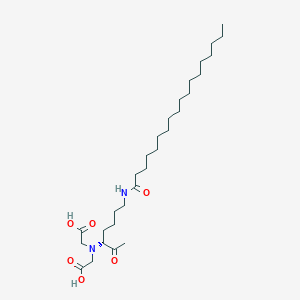

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)